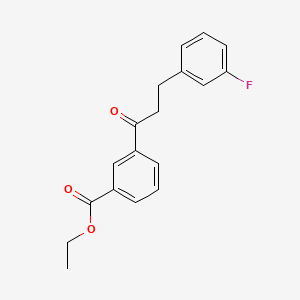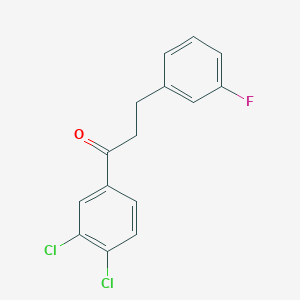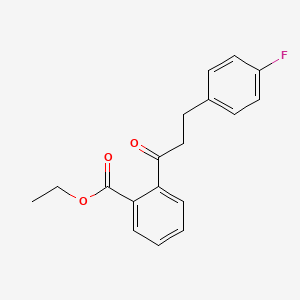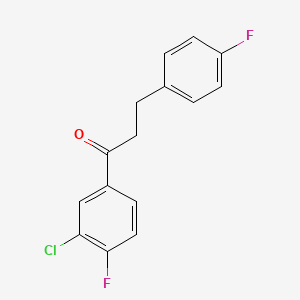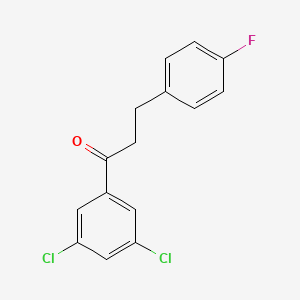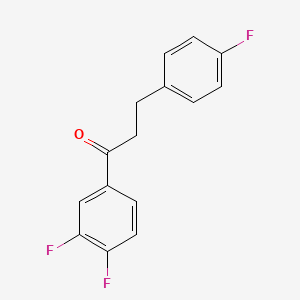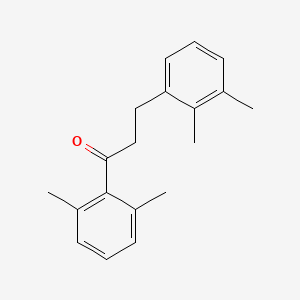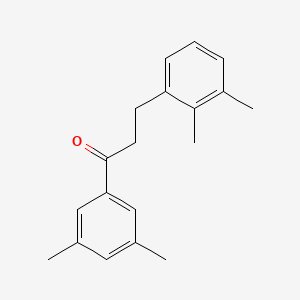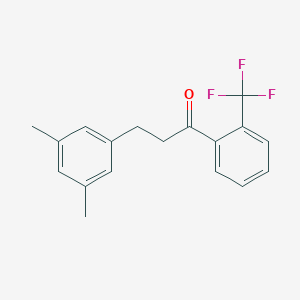
3-(3,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,5-Dimethylphenyl)-2’-trifluoromethylpropiophenone” is an organic compound based on its name. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) which is substituted with two methyl groups (CH3) at the 3rd and 5th positions .
Chemical Reactions Analysis
Similar compounds often participate in reactions like the Suzuki–Miyaura cross-coupling, which is a widely-used reaction for forming carbon-carbon bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Development
Polymer Development : 3,5-Dimethylphenyl groups play a crucial role in synthesizing various polymers. For instance, they are integral in creating poly(arylene ether sulfone)s with pendant benzyl-quaternary ammonium groups. These polymers demonstrate high hydroxide conductivity and thermal stability, useful in applications like anion exchange membranes (Shi et al., 2017).
Polymer Film Development : Electroactive polymer films have been developed using 3,5-dimethylphenol and its derivatives. These films exhibit semi-conductivity and electrochemical response, indicating potential in electronics (Yamamoto et al., 1992).
Advanced Polymeric Materials : Research on poly(aryl ether ketone/sulfone)s containing 3,5-dimethylphenyl groups has shown these materials possess good solubility, thermal stability, and optical transparency, making them suitable for applications in microelectronics and optocommunication (Shang et al., 2012).
Chemical Reactions and Mechanisms
Transesterification Processes : The role of 3,5-dimethylphenyl esters in degenerate transesterification reactions has been studied, providing insights into reaction mechanisms in organic synthesis (Jackman et al., 1991).
Electrochemical Studies : Investigations into the electrochemical nitration of 3,5-dimethylphenol with nitrogen-enriched tetranitromethane have provided valuable information about radical pair formation and the mechanism of photochemical reactions (Schürmann & Lehnig, 2000).
Material Science and Engineering
Fluorinated Polymer Development : Fluorinated poly(ether ketone imide)s based on 3,5-dimethylphenyl groups have been synthesized, displaying properties like high optical transparency and thermal stability, making them potential materials for microelectronic and optoelectronic devices (Wang et al., 2009).
Gas Permeability Studies : The impact of methylphenylated and fluoromethylphenylated poly(aryl ethers), including those derived from 3,5-dimethylphenyl groups, on gas permeabilities and permselectivities has been researched. These studies contribute to the development of materials for gas separation technologies (Liu et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-9-13(2)11-14(10-12)7-8-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGWMILPJJEUML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644907 |
Source


|
| Record name | 3-(3,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-84-2 |
Source


|
| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
